molecular formula C21H28O7 B3001457 [(6Z,10Z)-6-formyl-10-(hydroxymethyl)-5-methoxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate CAS No. 147059-45-8

[(6Z,10Z)-6-formyl-10-(hydroxymethyl)-5-methoxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate

Cat. No. B3001457
CAS RN: 147059-45-8
M. Wt: 392.448
InChI Key: LOFBWESEBFUNJU-WIOBTPJMSA-N
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Description

[(6Z,10Z)-6-Formyl-10-(hydroxymethyl)-5-methoxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate is a germacranolide.

Scientific Research Applications

Synthesis and Chemical Properties

  • New Synthesis Approaches : A study by Vijayakumari, Shireesha, and Nagarapu (2006) outlines a new synthesis method for related compounds, contributing to the understanding of the pharmacological and biological activities of furanobenzo systems and oxygen heterocycles, which are crucial in drug design and synthesis (Vijayakumari, Shireesha, & Nagarapu, 2006).

  • Preparation and Reactions of Analogues : The preparation and reactions of methylthiofurans, closely related to the compound , were explored by Eugster, Balmer, Prewo, and Bieri (1981). This research enhances the understanding of the reactivity and potential applications of similar furan compounds in scientific research (Eugster, Balmer, Prewo, & Bieri, 1981).

  • Building Blocks for Heterocyclic Compounds : Aniskova, Grinev, and Yegorova (2017) discussed the synthesis of new biologically active compounds, emphasizing the role of arylmethylidene derivatives of furan-2(3H)-ones as building blocks. This research is pertinent to understanding the compound's potential in creating pyrimidine and pyridazine structural fragments (Aniskova, Grinev, & Yegorova, 2017).

Biological and Pharmacological Potential

  • Identification of New Alkaloids : Research by Youn et al. (2016) on pyrrole alkaloids, which share structural similarities with the compound , indicates the potential for discovering new minor compounds with biological significance in plants (Youn et al., 2016).

  • Antiprotozoal Activity : Ismail et al. (2003) synthesized compounds analogous to the one and evaluated their antiprotozoal activity, demonstrating the compound's potential relevance in developing treatments against protozoan infections (Ismail et al., 2003).

properties

IUPAC Name

[(6Z,10Z)-6-formyl-10-(hydroxymethyl)-5-methoxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O7/c1-5-12(2)20(24)28-19-17-13(3)21(25)27-16(17)9-14(10-22)7-6-8-15(11-23)18(19)26-4/h8-9,11-12,16-19,22H,3,5-7,10H2,1-2,4H3/b14-9-,15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFBWESEBFUNJU-GFFSLUEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1C2C(C=C(CCC=C(C1OC)C=O)CO)OC(=O)C2=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C(=O)OC1C2C(/C=C(/CC/C=C(/C1OC)\C=O)\CO)OC(=O)C2=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(6Z,10Z)-6-formyl-10-(hydroxymethyl)-5-methoxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate
Reactant of Route 2
[(6Z,10Z)-6-formyl-10-(hydroxymethyl)-5-methoxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate
Reactant of Route 3
[(6Z,10Z)-6-formyl-10-(hydroxymethyl)-5-methoxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate
Reactant of Route 4
[(6Z,10Z)-6-formyl-10-(hydroxymethyl)-5-methoxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate
Reactant of Route 5
[(6Z,10Z)-6-formyl-10-(hydroxymethyl)-5-methoxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate
Reactant of Route 6
[(6Z,10Z)-6-formyl-10-(hydroxymethyl)-5-methoxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate

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